3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and selectivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride depends on its specific application. Generally, the compound exerts its effects through the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, thereby influencing various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
- Propane, 1,1,3,3-tetrakis[(trifluoromethyl)sulfonyl]-
Uniqueness
Compared to similar compounds, 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride offers a unique combination of reactivity and selectivity due to the presence of the 3,4-difluorophenoxy group. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C9H9ClF2O3S |
---|---|
Molecular Weight |
270.68 g/mol |
IUPAC Name |
3-(3,4-difluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2 |
InChI Key |
HFSCSQPFDRRZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCS(=O)(=O)Cl)F)F |
Origin of Product |
United States |
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